1,3-Dimethyl-1H-indazole-4-boronic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “1,3-Dimethyl-1H-indazole-4-boronic acid” is represented by the linear formula C9H11BN2O2 . The InChI code for this compound is 1S/C9H11BN2O2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 190.01 . It is recommended to be stored at 2-8°C . The compound is in solid-powder form .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that indazole derivatives are key components in functional molecules used in a variety of applications . For instance, the 1H-indazole-3-amine structure has been demonstrated to be an effective hinge-binding fragment, binding effectively with the hinge region of tyrosine kinase .
Mode of Action
It’s known that indazole derivatives interact with their targets in various ways depending on the functional groups and substitution patterns around the ring .
Biochemical Pathways
Indazole derivatives are known to be involved in a broad range of chemical and biological properties .
Pharmacokinetics
It’s known that the suzuki–miyaura cross-coupling reaction, which is widely used in the formation of carbon-carbon bonds, involves organoboron reagents like boronic acids . This could potentially impact the bioavailability of the compound.
Result of Action
It’s known that certain indazole derivatives have shown antitumor activity .
Action Environment
The synthesis of indazole derivatives is known to be influenced by various factors, including the reaction conditions and the functional groups involved .
Properties
IUPAC Name |
(1,3-dimethylindazol-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-9-7(10(13)14)4-3-5-8(9)12(2)11-6/h3-5,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVAPXDGNGQWPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=NN(C2=CC=C1)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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